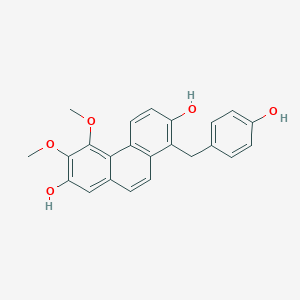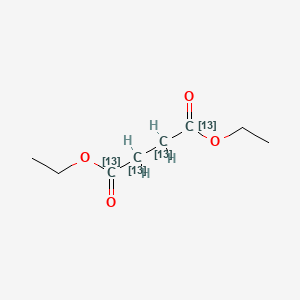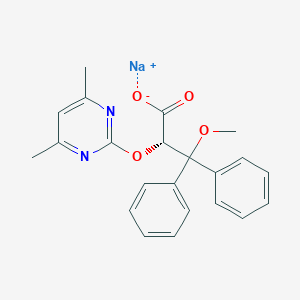
Ambrisentan sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambrisentan sodium salt is a selective type A endothelin receptor antagonist used primarily for the treatment of pulmonary arterial hypertension. It is an orally active compound that helps improve exercise ability and delay clinical worsening in patients with this condition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ambrisentan sodium salt can be synthesized through various methods. One common approach involves the use of (S)-phenethylamine as a resolving agent . The preparation process includes steps such as the formation of intermediates and their subsequent conversion to the final product under controlled conditions.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of solvent emulsification methods to enhance its solubility and dissolution rate . This method ensures a high-quality product with good content uniformity and a high dissolution rate.
Chemical Reactions Analysis
Types of Reactions
Ambrisentan sodium salt undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Ambrisentan sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying endothelin receptor antagonists.
Biology: Investigated for its effects on cell migration, invasion, and metastasis in cancer research.
Medicine: Primarily used for the treatment of pulmonary arterial hypertension
Mechanism of Action
Ambrisentan sodium salt exerts its effects by blocking endothelin, an endogenous hormone found in higher quantities in patients with pulmonary arterial hypertension . Endothelin binds to two receptors, endothelin type A and endothelin type B. Endothelin type A is responsible for cell growth in the vessels and vasoconstriction, while endothelin type B plays a role in vasodilation, endothelin-1 clearance, and anti-proliferation of cells .
Comparison with Similar Compounds
Similar Compounds
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with similar applications.
Uniqueness
Ambrisentan sodium salt is unique in its selectivity for the endothelin type A receptor, which allows it to effectively reduce pulmonary arterial pressure without interfering with the beneficial effects of endothelin type B receptor activation .
Properties
Molecular Formula |
C22H21N2NaO4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
sodium;(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |
InChI |
InChI=1S/C22H22N2O4.Na/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-14,19H,1-3H3,(H,25,26);/q;+1/p-1/t19-;/m1./s1 |
InChI Key |
GNDMILPGCDIGHE-FSRHSHDFSA-M |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+] |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



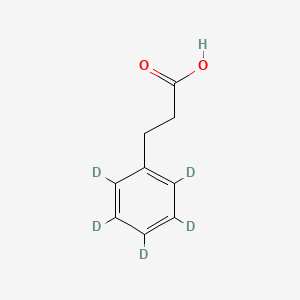
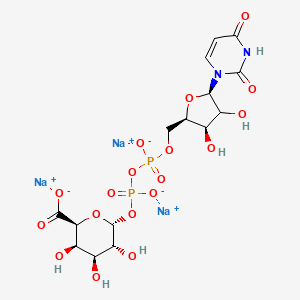
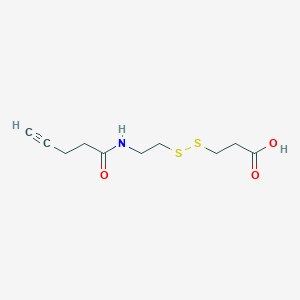
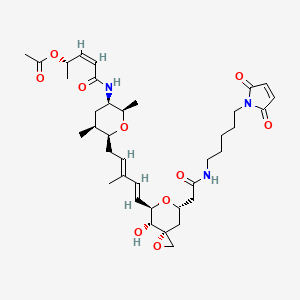


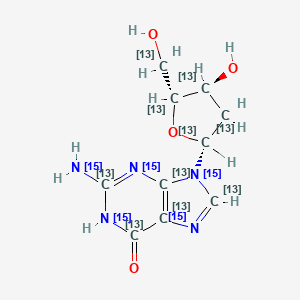
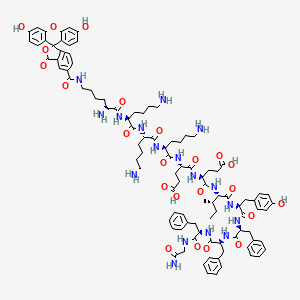

![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
